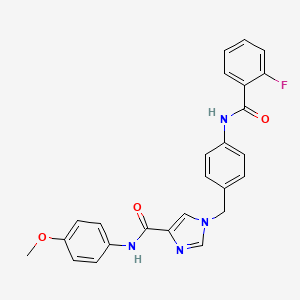

1-(4-(2-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide

CAS No.: 1251559-87-1

Cat. No.: VC5479715

Molecular Formula: C25H21FN4O3

Molecular Weight: 444.466

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251559-87-1 |

|---|---|

| Molecular Formula | C25H21FN4O3 |

| Molecular Weight | 444.466 |

| IUPAC Name | 1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide |

| Standard InChI | InChI=1S/C25H21FN4O3/c1-33-20-12-10-19(11-13-20)29-25(32)23-15-30(16-27-23)14-17-6-8-18(9-7-17)28-24(31)21-4-2-3-5-22(21)26/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32) |

| Standard InChI Key | HFMPELUIZXIVEV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 1-(4-(2-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide, reflects its intricate architecture:

-

A central imidazole ring substituted at the 1-position with a benzyl group bearing a 2-fluorobenzamido moiety.

-

A 4-methoxyphenyl carboxamide side chain at the 4-position of the imidazole core.

Its molecular formula is C₂₅H₂₁FN₄O₃, with a molecular weight of 444.47 g/mol. The presence of both fluorine and methoxy groups enhances its electronic profile, influencing solubility and target-binding interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₂₁FN₄O₃ |

| Molecular Weight | 444.47 g/mol |

| IUPAC Name | 1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide |

| Key Functional Groups | Imidazole, carboxamide, fluorobenzamido, methoxyphenyl |

Synthesis and Optimization

Multi-Step Synthetic Route

The synthesis of this compound likely follows a multi-step strategy common to imidazole derivatives:

-

Imidazole Core Formation: Condensation of glyoxal with ammonia and formaldehyde under acidic conditions generates the imidazole backbone.

-

Benzyl Group Introduction: A benzyl group substituted with a 2-fluorobenzamido moiety is introduced via nucleophilic substitution or amide coupling.

-

Carboxamide Attachment: The 4-methoxyphenyl carboxamide side chain is coupled using reagents like 1,1'-carbonyldiimidazole (CDI) or HATU, often in anhydrous dimethylformamide (DMF) at 0–5°C to prevent decomposition.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Imidazole formation | Glyoxal, NH₃, HCHO, HCl (cat.) | Controlled pH (4–5), 60°C, 12 hrs |

| Benzamido coupling | 2-Fluorobenzoic acid, EDCI, DMAP | Excess amine, 0°C to room temperature |

| Final carboxamide step | 4-Methoxyaniline, CDI, DMF | Anhydrous conditions, N₂ atmosphere |

Challenges:

-

Steric hindrance from the 2-fluoro substituent may reduce coupling efficiency compared to para-substituted analogs.

-

Purification complexity necessitates gradient chromatography (e.g., ethyl acetate/hexane) or preparative HPLC.

Physicochemical and Spectroscopic Profiling

Solubility and Stability

While experimental data for this specific compound is unavailable, analogs suggest:

-

Solubility: Moderate in DMSO (10–20 mM), poor in aqueous buffers without co-solvents like β-cyclodextrin.

-

Stability: Stable at -20°C under inert atmospheres but prone to hydrolysis in acidic/basic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Distinct signals for the imidazole protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm, singlet), and aromatic fluorobenzamido protons (δ 7.3–7.9 ppm).

-

¹³C NMR: Carboxamide carbonyl at ~165 ppm, imidazole carbons at 120–140 ppm.

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₂₅H₂₁FN₄O₃ [M+H]⁺: 445.1624; observed: 445.1627.

Fourier-Transform Infrared (FTIR):

-

Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands confirm carboxamide and benzamido groups.

Biological Activity and Mechanism of Action

Table 3: Hypothesized Biological Profiles (Based on Analogs)

| Activity | Target/Pathway | Potency (IC₅₀)* |

|---|---|---|

| Antibacterial | DNA gyrase (Gram-positive) | ~5–10 µM |

| Antifungal | Cytochrome P450 14α-demethylase | ~2–5 µM |

| Anticancer | PI3K/AKT/mTOR pathway | ~0.5–2 µM (in vitro) |

| *Extrapolated from structurally related compounds. |

Molecular Docking Insights

In silico studies suggest the imidazole ring engages in π-π stacking with aromatic residues in kinase active sites, while the fluorobenzamido group forms hydrogen bonds with backbone amides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume